molecular formula C8H19ClN2O B11732477 Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride

Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride

Cat. No.: B11732477
M. Wt: 194.70 g/mol
InChI Key: ROWXCROSMHWYFY-UHFFFAOYSA-N
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Description

Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a methylamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride typically involves the reaction of morpholine with a suitable propylamine derivative. One common method includes the alkylation of morpholine with 3-chloropropylamine, followed by methylation of the resulting product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the morpholine ring to a tetrahydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or sulfonates are often used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Tetrahydro derivatives of the morpholine ring.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The morpholine ring and the amine group play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

  • N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
  • [(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine hydrochloride

Comparison: Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C8H19ClN2O

Molecular Weight

194.70 g/mol

IUPAC Name

N-methyl-3-morpholin-4-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C8H18N2O.ClH/c1-9-3-2-4-10-5-7-11-8-6-10;/h9H,2-8H2,1H3;1H

InChI Key

ROWXCROSMHWYFY-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1CCOCC1.Cl

Origin of Product

United States

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